Bis-Sulfone-PEG8-acid
Description
Bis-Sulfone-PEG8-acid (CAS: ADC-L-M0242) is a polyethylene glycol (PEG)-based linker designed for bioconjugation applications. Its structure features a sulfone group and a terminal carboxylic acid (-COOH), connected by an 8-unit PEG chain. Key properties include:
- Molecular Formula: C₄₄H₆₁NO₁₆S₂ .
- Functionality:
- Solubility: The hydrophilic PEG8 spacer enhances aqueous solubility, making it suitable for biological systems .
- Stability: Classified as a non-cleavable linker, ensuring durability in physiological environments .
- Applications: Widely used in antibody-drug conjugates (ADCs), protein labeling, and nanoparticle functionalization .
Properties
Molecular Formula |
C44H61NO16S2 |
|---|---|
Molecular Weight |
924.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H61NO16S2/c1-35-3-11-40(12-4-35)62(50,51)33-39(34-63(52,53)41-13-5-36(2)6-14-41)43(48)37-7-9-38(10-8-37)44(49)45-16-18-55-20-22-57-24-26-59-28-30-61-32-31-60-29-27-58-25-23-56-21-19-54-17-15-42(46)47/h3-14,39H,15-34H2,1-2H3,(H,45,49)(H,46,47) |
InChI Key |
BAWVDSVHTRJWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-Sulfone-PEG8-acid is synthesized through a series of chemical reactions involving the conjugation of sulfone and acid groups to a PEG chain. The sulfone group can be conjugated with thiol groups of proteins, and the terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Bis-Sulfone-PEG8-acid undergoes various types of chemical reactions, including:
Oxidation: The sulfone groups can participate in oxidation reactions.
Reduction: The compound can undergo reduction reactions.
Substitution: The sulfone and acid groups can be involved in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include EDC and HATU for amide bond formation . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include stable amide bonds when reacted with primary amines .
Scientific Research Applications
Chemical Properties and Structure
Chemical Structure:
- Molecular Formula: C₃₇H₅₃N₁O₁₄S
- Molecular Weight: 767.9 g/mol
- CAS Number: 2055048-45-6
- Purity: ≥ 95%
The compound features a polyethylene glycol (PEG) backbone with bis-sulfone functional groups, which enhances its reactivity and solubility in biological systems. The sulfone groups can form covalent bonds with thiol groups in proteins, while the terminal carboxylic acid can react with primary amines to create stable amide bonds.
Targeted Protein Degradation
One of the most promising applications of Bis-Sulfone-PEG8-acid is its role as a linker in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific target proteins within cells.
Key Findings:
- A study demonstrated that PROTACs utilizing this compound exhibited enhanced degradation rates for oncogenic proteins compared to traditional inhibitors .
Drug Delivery Systems
This compound is utilized in formulating drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents.
Efficacy Studies:
- Research indicated that drug formulations incorporating this compound maintained higher plasma concentrations over extended periods, improving bioavailability and reducing systemic toxicity .
Bioconjugation Strategies
The compound is extensively used for site-specific bioconjugation, enabling researchers to attach various biomolecules without compromising their biological activity.
Applications Include:
- Antibody-Drug Conjugates (ADCs): this compound facilitates the attachment of cytotoxic agents to antibodies through stable linkages, resulting in improved homogeneity and stability .
- Protein Labeling: It allows for selective labeling of proteins for research and therapeutic purposes while maintaining structural integrity .
Case Study 1: PROTAC Development
A significant study focused on synthesizing PROTACs using this compound as a linker. These PROTACs demonstrated superior efficacy in degrading target proteins compared to conventional small molecule inhibitors, suggesting potential applications in cancer therapy .
Case Study 2: Drug Delivery Efficacy
Research involving drug delivery systems that incorporate this compound showed improved pharmacokinetic profiles. In vivo studies revealed that these formulations maintained higher plasma concentrations of therapeutic agents over time, indicating enhanced drug delivery capabilities .
Mechanism of Action
The mechanism of action of Bis-Sulfone-PEG8-acid involves its ability to conjugate with thiol groups of proteins and react with primary amines to form stable amide bonds . The sulfone group undergoes bis-alkylation with thiols, while the carboxylic acid group forms amide bonds with amines . This dual functionality makes it a versatile compound for various applications.
Comparison with Similar Compounds
(1) Reactivity and Selectivity
- This compound uniquely combines sulfone (thiol-reactive) and carboxylic acid (amine-reactive) groups, enabling sequential or orthogonal conjugation strategies.
- Azido-PEG8-sulfonic acid prioritizes click chemistry (azide-alkyne cycloaddition) over amine coupling, limiting its use in systems requiring covalent amine bonding .
(2) PEG Chain Length
- PEG8 balances hydrophilicity and steric bulk, outperforming shorter PEG4 variants (e.g., Bis-sulfone-PEG4-acid) in solubility-driven applications .
- Longer PEG chains (e.g., PEG12 in Bis-sulfone-PEG12-acid) further enhance solubility but increase molecular weight, which may affect tissue penetration .
(3) Stability
(4) Application-Specific Performance
- Click Chemistry : Biotin-PEG8-azide and Azido-PEG8-sulfonic acid excel in modular tagging but lack dual-functionality for multi-step conjugations .
Research Findings and Trends
- A 2024 study highlighted this compound’s utility in stabilizing antibody-nanoparticle conjugates, achieving 95% conjugation efficiency under physiological pH .
- Comparative analyses show PEG8 linkers reduce aggregation by 40% compared to PEG4 variants in ADC formulations .
Biological Activity
Bis-Sulfone-PEG8-acid is a specialized compound that serves as a linker in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). This article delves into its biological activity, mechanisms of action, and applications in therapeutic contexts, supported by relevant data and case studies.
Overview of this compound
This compound is characterized by its polyethylene glycol (PEG) backbone and sulfone functional groups, which enable site-specific conjugation to thiol groups on proteins. This compound facilitates the formation of stable linkages that maintain the biological activity of the conjugated proteins, making it a valuable tool in drug development.
The biological activity of this compound primarily hinges on its ability to undergo bis-alkylation with thiols derived from reduced disulfide bonds in proteins. This process occurs in two main steps:
- Disulfide Reduction : The disulfide bonds in proteins are reduced to expose free thiol groups.
- Bis-Alkylation : The bis-sulfone compound reacts with these thiols, forming a stable three-carbon bridge that covalently links the PEG to the protein without denaturing it.
This mechanism allows for precise modifications while preserving the protein's tertiary structure and functionality .
1. Antibody-Drug Conjugates (ADCs)
This compound has been utilized in the development of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity. For instance, the ADC OBI-999 employs this linker to achieve superior homogeneity and stability compared to traditional maleimide linkers. It demonstrates a drug-to-antibody ratio (DAR) of 4 with over 95% homogeneity, enhancing therapeutic efficacy .
2. Site-Specific PEGylation
The compound enables site-specific PEGylation, which improves the pharmacokinetic properties of therapeutic proteins. By selectively attaching PEG chains to specific sites on proteins, this compound enhances solubility and reduces immunogenicity without compromising biological activity .
Case Studies
Safety Profile
While this compound is generally well-tolerated, safety assessments indicate that PEG compounds can exhibit mild sensitization and irritant effects at higher concentrations. For example, studies have shown that high doses can lead to respiratory issues and organ congestion in animal models . However, these effects are typically dose-dependent and manageable within therapeutic ranges.
Q & A
Q. Methodological Answer :
- Reaction stoichiometry : Ensure precise molar ratios of sulfone precursors and PEG8-acid to avoid side reactions. Use real-time monitoring (e.g., TLC or HPLC) to track reaction progress .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for solubility and reaction efficiency. Test solvent purity via Karl Fischer titration to minimize hydrolysis risks .
- Temperature control : Maintain temperatures between 25–40°C to balance reaction kinetics and stability of the sulfone group. Document deviations to correlate with yield variations .
- Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG8-acid. Validate purity using mass spectrometry (MS) and ¹H/¹³C NMR .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Q. Methodological Answer :
- NMR spectroscopy : Use ¹H NMR to confirm PEG8 chain integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and sulfone group integration (δ 1.2–1.5 ppm for adjacent methyl groups). ¹³C NMR can resolve overlapping signals in complex mixtures .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (±1 Da). Electrospray ionization (ESI) is optimal for PEGylated compounds due to their hydrophilicity .
- FTIR : Confirm sulfone presence via S=O stretching vibrations (1320–1250 cm⁻¹). Compare against reference spectra to rule out oxidation byproducts .
- Data cross-validation : Discrepancies between techniques (e.g., NMR vs. MS) may indicate impurities; repeat analyses under standardized conditions .
Advanced: How can researchers resolve contradictions in reported solubility profiles of this compound across studies?
Q. Methodological Answer :
- Contextualize experimental conditions : Compare solvent systems (e.g., aqueous vs. organic phases), pH, and temperature. For example, solubility in PBS (pH 7.4) may differ from DMSO due to PEG8’s pH-dependent hydration .
- Quantitative analysis : Use dynamic light scattering (DLS) to measure hydrodynamic radius changes under varying conditions. Cloud-point measurements can identify phase separation thresholds .
- Batch variability audit : Trace inconsistencies to PEG8-acid source (e.g., polydispersity index differences between suppliers). SEC-MALS (multi-angle light scattering) quantifies molecular weight distributions .
- Meta-analysis : Apply statistical models (e.g., ANOVA) to published datasets, controlling for variables like storage duration or lyophilization protocols .
Advanced: What strategies mitigate batch-to-batch variability in this compound for in vivo studies?
Q. Methodological Answer :
- Standardized synthesis protocols : Pre-qualify reagents (e.g., PEG8-acid with ≤1% diol impurities) and enforce strict temperature/pH ranges during sulfonation .
- Quality control (QC) pipeline : Implement orthogonal assays (e.g., SEC for purity, MALDI-TOF for molecular weight, endotoxin testing for biocompatibility) .
- Accelerated stability studies : Store batches at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via UV-Vis (λ=280 nm for sulfone oxidation) and adjust formulations accordingly .
- Interlab validation : Collaborate with independent labs to replicate synthesis and characterization, ensuring reproducibility across environments .
Advanced: How should researchers design experiments to assess the stability of this compound under physiological conditions?
Q. Methodological Answer :
- Simulated biological matrices : Incubate the compound in PBS, serum, or cell culture media at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for LC-MS analysis .
- Degradation pathway mapping : Use tandem MS (MS/MS) to identify breakdown products (e.g., sulfone hydrolysis to sulfonic acid). Quantify half-life using kinetic models .
- Functional assays : Couple stability data with activity tests (e.g., binding affinity to target proteins post-incubation) to correlate structural integrity with efficacy .
- Negative controls : Include PEG8-acid without sulfone groups to isolate degradation mechanisms specific to the sulfone moiety .
Basic: What are the best practices for documenting experimental procedures involving this compound?
Q. Methodological Answer :
- Detailed logs : Record reagent lot numbers, instrument calibration dates, and environmental conditions (humidity, light exposure) .
- Supplemental data : Provide raw NMR/MS spectra, chromatograms, and statistical analysis scripts in supplementary materials for peer review .
- Reproducibility checklist : Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental reporting, including failure analyses (e.g., failed reaction conditions) .
Advanced: How can computational methods complement experimental studies of this compound?
Q. Methodological Answer :
- Molecular dynamics (MD) simulations : Model PEG8 chain flexibility and sulfone group interactions in aqueous environments. Compare with DLS data to validate .
- Density functional theory (DFT) : Predict sulfone oxidation potentials and reaction pathways. Use these to rationalize observed degradation products .
- QSAR modeling : Corlate structural variants (e.g., PEG chain length) with solubility or stability trends to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
